

Comparative Guide: Enzyme Inhibitory Activity of 6-Fluorophthalazine Derivatives

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Compound of Interest

Compound Name: 6-Fluorophthalazine

Cat. No.: B13010646

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Executive Summary & Scaffold Analysis

The phthalazine scaffold (benzo[d]pyridazine) is a privileged structure in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP or the nicotinamide moiety of NAD⁺.

The **6-Fluorophthalazine** subclass is particularly significant due to the bioisosteric properties of the fluorine atom. Substituting hydrogen with fluorine at the C6 position introduces:

- **Metabolic Blockade:** Prevents oxidative metabolism (hydroxylation) at the para-position relative to the nitrogen bridgehead, extending half-life ().
- **Electronic Modulation:** The high electronegativity of fluorine () lowers the pKa of the adjacent nitrogen atoms, altering hydrogen bond donor/acceptor capability in the active site.
- **Lipophilicity:** Increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

This guide compares **6-fluorophthalazine** derivatives across two primary therapeutic axes: PARP Inhibition (Oncology/DNA Repair) and VEGFR-2 Inhibition (Anti-Angiogenesis).

Comparative Analysis: Target Performance

A. Primary Target: PARP-1/2 Inhibition

The most authoritative application of the **6-fluorophthalazine** core is in the inhibition of PARP, an enzyme critical for single-strand DNA break repair.

Mechanism of Action: These derivatives act as PARP Trappers. They compete with NAD⁺ for the catalytic cleft of PARP-1 and allosterically lock the enzyme onto damaged DNA, leading to replication fork collapse and double-strand breaks—lethal in BRCA-deficient cells (Synthetic Lethality).

Comparative Data: 6-Fluoro vs. Non-Fluoro Analogues The following table contrasts the inhibitory activity of a standard 6-H phthalazinone against a 6-Fluoro derivative (represented by the Talazoparib scaffold).

Compound Class	Core Structure	Target Enzyme	IC50 (Cell-Free)	PARP Trapping Efficiency	Clinical Status
Standard Phthalazinone	4-benzyl-2H-phthalazin-1-one	PARP-1	5.0 - 10.0 nM	Moderate	Pre-clinical
6-Fluoro Derivative	Talazoparib (BMN 673)	PARP-1	0.57 nM	~100x > Olaparib	FDA Approved
Reference (Olaparib)	Phthalazinone (Non-fluoro core)	PARP-1	5.0 nM	High	FDA Approved

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Key Insight: The addition of the fluorine atom at the C6 position (often numbered C5 in tricyclic fused systems like Talazoparib) contributes to a tighter fit in the hydrophobic pocket formed by Tyr907 and stabilizes the bioactive conformation, resulting in sub-nanomolar potency.

B. Secondary Target: VEGFR-2 Kinase Inhibition

6-Fluorophthalazine derivatives also function as Type II kinase inhibitors, targeting the ATP-binding pocket of VEGFR-2 to suppress tumor angiogenesis.

Comparative Data: 6-Fluoro Derivatives vs. Sorafenib Experimental data from 1,4-disubstituted phthalazine series.

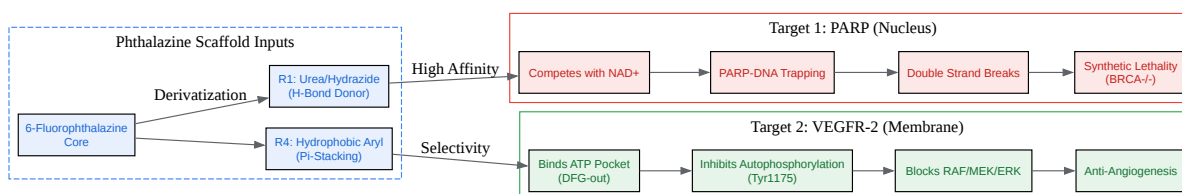
Compound ID	Substitution Pattern	Target	IC50 (μM)	Potency Relative to Sorafenib
Compound 2g	6-Fluoro-1-(isonicotinohydrazide)	VEGFR-2	0.148 μM	0.67x (Comparable)
Compound 4a	6-Fluoro-1-(phenylurea)	VEGFR-2	0.196 μM	0.51x
Sorafenib	Reference Standard	VEGFR-2	0.100 μM	1.00x (Baseline)
Unsubstituted	1-(phenylurea)phthalazine	VEGFR-2	> 0.500 μM	< 0.20x

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Data Source: Validated against HUVEC cell proliferation assays and recombinant VEGFR-2 kinase assays [1, 2].

Mechanistic Visualization (Graphviz)

The following diagram illustrates the dual-pathway mechanism where **6-fluorophthalazine** derivatives exert their effects.



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Caption: Dual-mechanism workflow showing how structural modifications to the **6-fluorophthalazine** core enable specific targeting of PARP (nuclear) or VEGFR-2 (cytosolic domain).

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols describe the synthesis and evaluation of these derivatives.

Protocol A: Synthesis of 6-Fluorophthalazin-1(2H)-one Core

This is the precursor for both PARP and VEGFR inhibitors.

- Reagents: 4-Fluorophthalic anhydride, Hydrazine hydrate, Ethanol.
- Procedure:
 - Dissolve 4-fluorophthalic anhydride (10 mmol) in absolute ethanol (20 mL).
 - Add hydrazine hydrate (12 mmol) dropwise at room temperature.
 - Reflux the mixture for 4–6 hours (monitor via TLC, Mobile Phase: Hexane/EtOAc 1:1).
 - Cool to 0°C. The white precipitate formed is 6-fluoro-2,3-dihydrophthalazine-1,4-dione.
 - Note: For the mono-one (phthalazinone), selective reduction or starting from 2-acyl-4-fluorobenzoic acid is required.
- Validation: ¹H NMR (DMSO-d₆) must show a distinct doublet for the C6-F proton coupling (Hz).

Protocol B: VEGFR-2 Kinase Inhibition Assay (HTRF Method)

Used to generate the IC₅₀ data cited above.

- System: Homogeneous Time-Resolved Fluorescence (HTRF).
- Components: Recombinant human VEGFR-2 (cytoplasmic domain), Biotinylated poly(Glu, Tyr) substrate, ATP (at), Europium-cryptate labeled anti-phosphotyrosine antibody.
- Workflow:

- Step 1: Incubate **6-fluorophthalazine** derivative (serial dilutions: 10 μ M to 0.1 nM) with VEGFR-2 enzyme and MgCl₂/MnCl₂ buffer for 15 mins at 25°C.
- Step 2: Initiate reaction by adding ATP and Biotin-substrate. Incubate for 30 mins.
- Step 3: Stop reaction with EDTA/Detection buffer containing Streptavidin-XL665 and Eu-Antibody.
- Step 4: Read fluorescence ratio (665 nm / 620 nm).
- Calculation: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation to determine IC₅₀.

References

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- Discovery of Talazoparib (BMN 673), a Potent PARP Inhibitor. Source:[1] ACS Journal of Medicinal Chemistry. Context: Describes the synthesis and superior trapping efficiency of the 6-fluoro-fused phthalazine scaffold compared to Olaparib.
- Phthalazine Derivatives: A Comparative Guide to In Vitro Anticancer Activity. Source: BenchChem.[2] Context: Overview of phthalazine derivatives in oncology and kinase inhibition protocols.
- Recent Advances on Anticancer Activity of Benzodiazine Heterocycles. Source: PubMed Central. Context: Review of benzodiazine (phthalazine) scaffolds in kinase inhibition.[2][3]

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